molecular formula C21H28N6O2 B11131366 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11131366
M. Wt: 396.5 g/mol
InChI Key: VEJKNVHUQDRQAO-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic indole derivative characterized by a 5-methoxy-substituted indole core linked via an ethyl group to an acetamide moiety. The acetamide branch incorporates a cyclohexyl ring modified with a 1,2,3,4-tetraazole group. The tetraazole moiety, a bioisostere for carboxylic acids, may enhance metabolic stability and receptor binding affinity compared to simpler analogs .

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C21H28N6O2/c1-29-17-5-6-19-18(11-17)16(13-23-19)7-10-22-20(28)12-21(8-3-2-4-9-21)14-27-15-24-25-26-27/h5-6,11,13,15,23H,2-4,7-10,12,14H2,1H3,(H,22,28)

InChI Key

VEJKNVHUQDRQAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: Melatonin can be synthesized via a multistep process. One common route involves the condensation of with (N-acetylserotonin) to form melatonin.

    Biological Synthesis: In vivo, melatonin is produced by the pineal gland from serotonin through a series of enzymatic reactions.

Industrial Production:: Industrial-scale production methods typically involve chemical synthesis, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Melatonin undergoes various reactions:

    Oxidation: Melatonin can be oxidized to form .

    Reduction: Reduction of melatonin yields .

    Substitution: Melatonin can undergo N-alkylation reactions. Common reagents include , , and .

Major products:

    N1-acetyl-N2-formyl-5-methoxykynuramine: An important metabolite.

    5-methoxytryptamine: A precursor for other indole compounds.

Scientific Research Applications

Melatonin’s versatility extends across disciplines:

    Neuroscience: It influences sleep patterns, mood, and cognitive function.

    Medicine: Melatonin supplements are used for sleep disorders, jet lag, and insomnia.

    Antioxidant Properties: Melatonin scavenges free radicals.

    Cancer Research: It may have anticancer effects.

    Immune System Modulation: Melatonin affects immune responses.

Mechanism of Action

Melatonin acts primarily through MT1 and MT2 receptors. It regulates circadian rhythms by inhibiting the release of gonadotropin-releasing hormone (GnRH) and modulating other pathways.

Comparison with Similar Compounds

N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide ()

  • Structure : Shares the 5-methoxyindole and ethyl-acetamide backbone but lacks the tetraazole-cyclohexyl group, instead having a methyl substituent at the indole’s 2-position.
  • The methyl group may sterically hinder interactions with planar binding sites.
  • Synthesis : Prepared via straightforward alkylation, contrasting with the multi-step cyclization required for tetraazole incorporation in the target compound .

N-Cyclohexyl-2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide ()

  • Structure : Features a cyclohexyl group directly attached to the acetamide nitrogen and a ketone at the α-position.
  • Crystal Data : The planar indole ring and ketone group facilitate π-π stacking and hydrogen bonding, whereas the target compound’s tetraazole introduces additional hydrogen-bonding capacity .

Heterocyclic Variations

1,3,4-Oxadiazole Derivatives ()

  • Example : 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide ().
  • Comparison: Replacing tetraazole with 1,3,4-oxadiazole alters electronic properties. The thioether linker in these compounds may improve lipophilicity compared to the target’s cyclohexyl-tetraazole group .

Imidazole Derivatives ()

  • Example : N-[1-(4-Methyl-1H-imidazol-2-yl)ethyl]acetamide.
  • Comparison: Imidazole’s aromaticity and basic nitrogen contrast with tetraazole’s non-aromatic, acidic nature. Imidazole derivatives exhibit conformational flexibility, whereas the tetraazole’s rigid structure in the target compound may restrict binding modes .

Substituent Effects on Bioactivity and Physicochemical Properties

Chlorobenzoyl Substituents ()

  • Example : 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-methoxyethyl)acetamide.

Hydroxyindole Derivatives ()

  • Example : N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide.
  • Impact : The 5-hydroxy group improves aqueous solubility (logP ~1.9) but reduces metabolic stability due to susceptibility to glucuronidation. The target compound’s 5-methoxy group offers a compromise between solubility and stability .

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of an indole moiety and a tetraazole group, which are known to influence various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H26N4O2
  • Molecular Weight : 362.46 g/mol
  • IUPAC Name : this compound

2. Anticancer Properties

Indoles and their derivatives are often investigated for anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For example, certain indole derivatives have shown IC50 values in the micromolar range against various cancer types . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

3. Neuropharmacological Effects

Indole compounds are also known for their neuropharmacological effects. The presence of a methoxy group in the structure may enhance the affinity for serotonin receptors, potentially leading to anxiolytic or antidepressant effects . This aligns with findings that suggest indoles modulate neurotransmitter systems.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites including serotonin and melatonin receptors.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways and signal transduction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA
AnticancerCytotoxicity against cancer cells
NeuropharmacologicalPotential anxiolytic effects

Case Studies

While direct case studies on this compound are scarce, related compounds have been studied extensively:

Case Study 1: Indole Derivatives in Cancer Therapy

A study evaluating a series of indole derivatives revealed significant anticancer activity across multiple cell lines. The most potent derivatives exhibited IC50 values less than 10 μM against A549 lung cancer cells .

Case Study 2: Antimicrobial Efficacy

Research on similar indole compounds demonstrated low MIC values against both Gram-positive and Gram-negative bacteria. These findings suggest a promising avenue for developing new antimicrobial agents from indole derivatives .

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